

The Discovery of AZD-9574: A Brain-Penetrant PARP1-Selective Inhibitor

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Compound of Interest		
Compound Name:	AZD-9574-acid	
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A Technical Whitepaper for Drug Development Professionals

Introduction

AZD-9574 is a novel, potent, and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) engineered for high penetrance of the blood-brain barrier (BBB).[1][2] This attribute positions it as a promising therapeutic agent for primary and secondary brain malignancies, addressing a significant unmet need in oncology.[1][3] Developed by AstraZeneca, AZD-9574 was designed to build upon the clinical success of first-generation PARP inhibitors while offering enhanced selectivity for PARP1 over PARP2 and improved central nervous system (CNS) exposure.[4][5] This document provides an in-depth technical overview of the discovery and preclinical characterization of AZD-9574, detailing the experimental methodologies, key data, and the strategic rationale behind its development.

Core Attributes and Mechanism of Action

AZD-9574's therapeutic potential is rooted in three key features: high selectivity for PARP1, effective PARP1-DNA trapping, and robust CNS penetration.[1][2] PARP1 is a critical enzyme in the base excision repair (BER) pathway, which resolves single-strand DNA breaks (SSBs).[3] By inhibiting PARP1, AZD-9574 prevents the recruitment of DNA repair machinery to sites of SSBs.[6] These unrepaired SSBs can then collapse replication forks, leading to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, resulting in synthetic lethality and tumor cell death.[4][5]



Furthermore, AZD-9574 acts by "trapping" PARP1 at the site of DNA damage, forming a cytotoxic PARP1-DNA complex that further disrupts DNA replication and repair.[1][7] This trapping mechanism is a key differentiator among PARP inhibitors and contributes significantly to their antitumor efficacy.[3] The selectivity of AZD-9574 for PARP1 over PARP2 is a critical design feature, as PARP2 inhibition has been associated with hematological toxicities.[5][6]

Quantitative Data Summary

The preclinical development of AZD-9574 involved a comprehensive suite of in vitro and in vivo studies to characterize its potency, selectivity, and pharmacokinetic properties. The following tables summarize the key quantitative findings.

Table 1: In Vitro Potency and Selectivity



Assay Type	Target	AZD-9574 IC50 (nM)	Olaparib IC50 (nM)	Selectivity (PARP2/PA RP1)	Reference
PARP Binding (Fluorescenc e Anisotropy)	PARP1	<0.5	-	>8,000-fold	[1][6]
PARP2	>4,000	-	[1]	_	
PARP3	>9,000	-	[1]	_	
PARP5a	>9,000	-	[1]	_	
PARP6	>9,000	-	[1]		
PARylation Inhibition (A549 cells)	Parental (PARP1+/+/P ARP2+/+)	1.5	14.7	-	[1]
PARP1-/-	>10,000	3.7	[1]	_	
PARP2-/-	1.5	2.3	[1]		
Cell Proliferation (Clonogenic Assay)	DLD-1 BRCA2-/-	1.38	-	-	[6]
DLD-1 BRCA2+/+	>40,000	-	>28,985-fold	[6]	_
MDA-MB-436 (BRCA1 mutant)	7.2	9.2	-	[5]	

Table 2: Blood-Brain Barrier Penetration



Species	Compound	Unbound Brain Concentrati on (nM)	Unbound Plasma Concentrati on (nM)	Kp,uu (Unbound Brain/Plasm a Ratio)	Reference
Mouse	AZD-9574	110	370	0.3	[1][8]
AZD5305 (non- penetrant control)	2	200	0.01	[1][8]	
Rat	AZD-9574	-	-	High	[4][9]
Cynomolgus Monkey	AZD-9574	-	-	High	[4][9]

Experimental Protocols

The following sections detail the methodologies for the key experiments conducted during the preclinical evaluation of AZD-9574.

Fluorescence Anisotropy for PARP Binding

This assay was employed to determine the binding affinity and selectivity of AZD-9574 for various PARP enzymes.

- Principle: Fluorescence anisotropy measures the change in the rotational diffusion of a
 fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled
 ligand will tumble rapidly in solution, resulting in low anisotropy. When bound to a large
 protein like PARP, its rotation slows significantly, leading to an increase in anisotropy.
- Methodology:
 - Recombinant human PARP1, PARP2, PARP3, PARP5a, and PARP6 proteins were used.
 [1][6]
 - A fluorescently labeled PARP inhibitor (tracer) was incubated with each PARP enzyme.



- Increasing concentrations of AZD-9574 were added to compete with the tracer for binding to the PARP enzyme.
- The fluorescence anisotropy of the tracer was measured at each concentration of AZD-9574 using a microplate reader.[10]
- The IC50 value, representing the concentration of AZD-9574 required to displace 50% of the tracer, was calculated from the resulting dose-response curve.[11][12]

PARylation Inhibition Assay

This cell-based assay was used to assess the functional inhibition of PARP1 and PARP2 by AZD-9574.

- Principle: Upon DNA damage, PARP enzymes catalyze the formation of poly(ADP-ribose)
 (PAR) chains on target proteins, a process known as PARylation. This assay quantifies the level of PARylation in cells following treatment with a PARP inhibitor.
- Methodology:
 - Isogenic A549 cell lines (parental, PARP1-/-, and PARP2-/-) were seeded in 96-well plates.
 [1]
 - Cells were treated with increasing concentrations of AZD-9574 or a comparator compound (e.g., olaparib) for a specified duration.[1]
 - DNA damage was induced using an agent such as methyl methanesulfonate (MMS).
 - Cells were fixed and permeabilized.
 - PAR chains were detected using a specific primary antibody followed by a fluorescently labeled secondary antibody.
 - The fluorescence intensity, corresponding to the level of PARylation, was quantified using a high-content imaging system.[13]
 - IC50 values were determined from the dose-response curves.[13]



PARP-DNA Trapping Assay

This microscopy-based assay was designed to visualize and quantify the trapping of PARP1 and PARP2 on chromatin.

- Principle: Potent PARP inhibitors can trap PARP enzymes onto DNA, forming cytotoxic complexes. This assay quantifies the amount of PARP retained on chromatin after inhibitor treatment.
- Methodology:
 - A549 parental cells were cultured on glass coverslips.[1]
 - Cells were treated with increasing concentrations of AZD-9574 or other PARP inhibitors.[1]
 - DNA damage was induced with MMS to stimulate PARP activity.[7]
 - Cells were fractionated to separate chromatin-bound proteins from soluble proteins.
 - The chromatin-bound fraction was fixed, and PARP1 and PARP2 were detected by immunofluorescence using specific antibodies.[1]
 - The intensity of the nuclear fluorescence signal for PARP1 and PARP2 was quantified using microscopy and image analysis software.[1]

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of AZD-9574 in a physiological context, both subcutaneous and orthotopic intracranial xenograft models were utilized.

- Subcutaneous Xenograft Model:
 - Human cancer cells with HR deficiencies (e.g., MDA-MB-436, DLD-1 BRCA2-/-) were implanted subcutaneously into immunocompromised mice.[14]
 - Once tumors reached a specified size, mice were randomized into treatment groups.[14]
 - AZD-9574 was administered orally at various dose levels, typically once daily.[14]

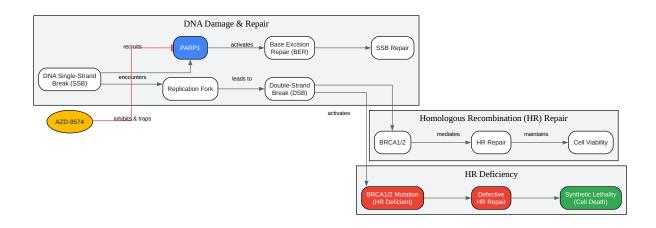


- Tumor volume was measured regularly, and treatment efficacy was assessed by tumor growth inhibition or regression.[14]
- Orthotopic Intracranial Xenograft Model:
 - Human glioma cells (e.g., GBM39) or breast cancer cells engineered to express luciferase (e.g., MDA-MB-436-Luc) were stereotactically implanted into the brains of immunocompromised mice.[1][14]
 - Tumor growth was monitored by bioluminescence imaging.[14]
 - Mice were treated with AZD-9574 as a single agent or in combination with temozolomide (TMZ).[1][4]
 - The primary endpoint was overall survival, with an increase in median survival indicating treatment efficacy.[1][14]

Visualizations

Signaling Pathway: PARP1 Inhibition and Synthetic Lethality



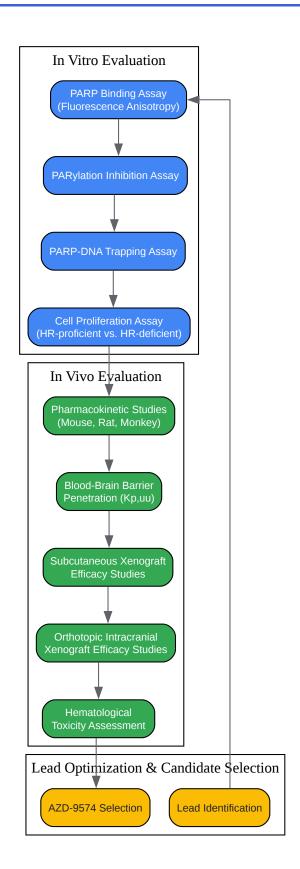


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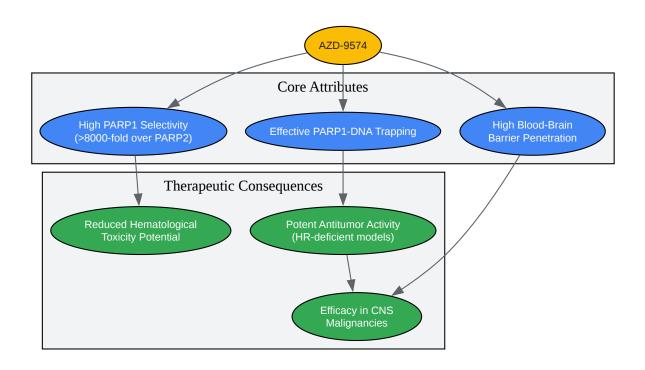
Caption: Mechanism of action of AZD-9574 leading to synthetic lethality in HR-deficient cells.

Experimental Workflow: Preclinical Characterization of AZD-9574









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